

# 7-Hydroxy Ropinirole-d14 chemical properties

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## Compound of Interest

Compound Name: 7-Hydroxy Ropinirole-d14

Cat. No.: B12409276

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## Technical Guide: 7-Hydroxy Ropinirole-d14

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of **7-Hydroxy Ropinirole-d14**. **7-Hydroxy Ropinirole-d14** is the deuterium-labeled analog of 7-Hydroxy Ropinirole, a primary metabolite of the dopamine agonist Ropinirole. Its principal application is as an internal standard in bioanalytical method development and pharmacokinetic studies, offering enhanced accuracy and precision in the quantification of Ropinirole and its metabolites in biological matrices through isotope dilution mass spectrometry. This document details its chemical characteristics, provides a representative analytical methodology, and illustrates its place within the metabolic pathway of Ropinirole.

## Chemical Properties

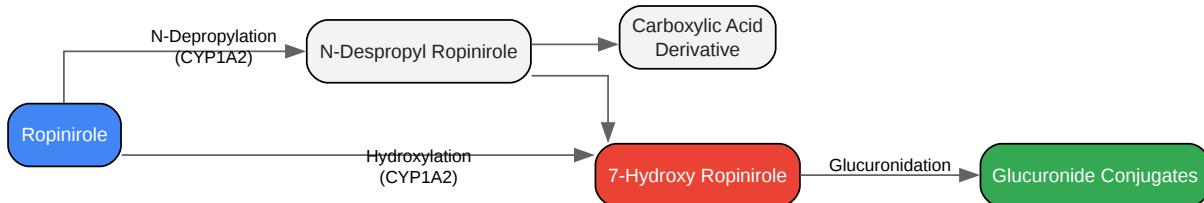
**7-Hydroxy Ropinirole-d14** is a stable isotope-labeled compound that is chemically identical to 7-Hydroxy Ropinirole, with the exception that fourteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of **7-Hydroxy Ropinirole-d14**

Property	Value
Chemical Name	4-[2-(dipropyl-d14-amino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one
Synonyms	7-Hydroxy Ropinirole-d14
CAS Number	81654-62-8 <a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>10</sub> D <sub>14</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	290.47 g/mol <a href="#">[1]</a>
Appearance	Off-White to Pale Yellow Solid (Typical)
Solubility	Soluble in Methanol, Acetonitrile, DMSO (Typical)
Purity	≥98% (Typical)
Isotopic Enrichment	≥99 atom % Deuterium (Typical)

## Metabolic Pathway of Ropinirole

Ropinirole undergoes extensive metabolism in humans and various animal species. The primary metabolic pathways are N-depropylation and aromatic hydroxylation. Hydroxylation of the aromatic ring leads to the formation of 7-Hydroxy Ropinirole, which is a pharmacologically active metabolite.[\[2\]](#)[\[3\]](#) Both Ropinirole and its metabolites can be further conjugated, primarily through glucuronidation, to facilitate their excretion.[\[2\]](#) The use of **7-Hydroxy Ropinirole-d14** as an internal standard is critical for accurately quantifying the levels of the 7-Hydroxy Ropinirole metabolite in biological samples.



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Metabolic pathway of Ropinirole.

## Experimental Protocols

The primary application of **7-Hydroxy Ropinirole-d14** is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative, detailed experimental protocol for the quantification of Ropinirole and 7-Hydroxy Ropinirole in human plasma.

### Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Pre-treatment: To 200  $\mu$ L of human plasma, add 20  $\mu$ L of a 100 ng/mL solution of **7-Hydroxy Ropinirole-d14** in methanol (internal standard). Vortex for 10 seconds.
- Acidification: Add 200  $\mu$ L of 0.1 M hydrochloric acid. Vortex for 10 seconds.
- SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 0.1 M hydrochloric acid.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
- Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100  $\mu$ L of the mobile phase.

### LC-MS/MS Analysis

Table 2: Representative LC-MS/MS Parameters

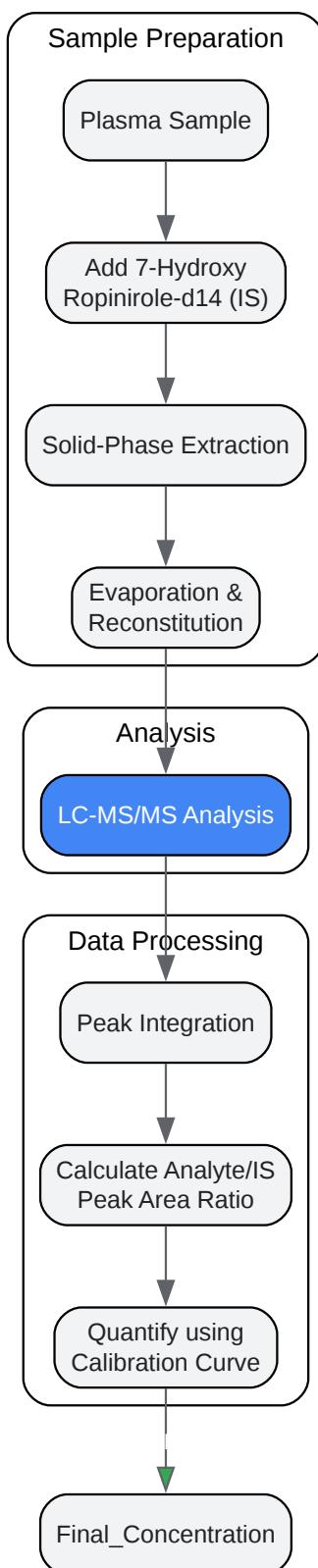
Parameter	Condition
LC System	UHPLC System
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Ropinirole: 261.2 $\rightarrow$ 114.27-Hydroxy Ropinirole: 277.2 $\rightarrow$ 114.27-Hydroxy Ropinirole-d14: 291.3 $\rightarrow$ 128.2 (Predicted)
Collision Energy	Optimized for each transition

## Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). This includes establishing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The use of a stable isotope-labeled internal standard like **7-Hydroxy Ropinirole-d14** is crucial for mitigating variability in sample preparation and instrument response, thereby ensuring a robust and reliable method.

## Experimental Workflow and Data Analysis

The overall workflow for a typical bioanalytical study utilizing **7-Hydroxy Ropinirole-d14** is depicted below. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.



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Bioanalytical workflow for quantification.

## Conclusion

**7-Hydroxy Ropinirole-d14** is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Ropinirole and its primary active metabolite, 7-Hydroxy Ropinirole, in various biological matrices. The information provided in this guide serves as a foundational resource for the development and validation of robust bioanalytical methods essential for preclinical and clinical drug development.

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